(NE)-N-(1-ethylpiperidin-3-ylidene)hydroxylamine;hydrochloride
Description
(NE)-N-(1-Ethylpiperidin-3-ylidene)hydroxylamine; hydrochloride is a hydroxylamine derivative characterized by a piperidine ring substituted with an ethyl group and a hydroxylamine moiety. This compound is structurally distinct due to the presence of a conjugated imine (Schiff base) system within the piperidine framework, which may enhance its reactivity in redox or coordination chemistry.
Hydroxylamine derivatives are widely used in organic synthesis (e.g., oxime formation ), polymer chemistry (e.g., crosslinking agents ), and environmental remediation (e.g., nitrate reduction ). The ethylpiperidine substituent in the target compound likely modifies its solubility, stability, and reactivity compared to simpler hydroxylamine salts.
Properties
Molecular Formula |
C7H15ClN2O |
|---|---|
Molecular Weight |
178.66 g/mol |
IUPAC Name |
(NE)-N-(1-ethylpiperidin-3-ylidene)hydroxylamine;hydrochloride |
InChI |
InChI=1S/C7H14N2O.ClH/c1-2-9-5-3-4-7(6-9)8-10;/h10H,2-6H2,1H3;1H/b8-7+; |
InChI Key |
TYHIWTMODLXOMO-USRGLUTNSA-N |
Isomeric SMILES |
CCN1CCC/C(=N\O)/C1.Cl |
Canonical SMILES |
CCN1CCCC(=NO)C1.Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-ETHYLPIPERIDIN-3-OXYME HYDROCHLORIDE typically involves the reaction of 1-ethylpiperidin-3-one with hydroxylamine hydrochloride under specific conditions. The reaction is carried out in an aqueous or alcoholic medium, often with the addition of a base to facilitate the formation of the oxime. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-ETHYLPIPERIDIN-3-OXYME HYDROCHLORIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the oxime group back to the corresponding amine.
Substitution: The piperidine ring can undergo substitution reactions, where different substituents replace hydrogen atoms on the ring.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-ETHYLPIPERIDIN-3-OXYME HYDROCHLORIDE has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-ETHYLPIPERIDIN-3-OXYME HYDROCHLORIDE involves its interaction with specific molecular targets and pathways. The oxime group can form stable complexes with metal ions, which may play a role in its biological activity . Additionally, the piperidine ring structure allows the compound to interact with various enzymes and receptors, influencing their activity and leading to potential therapeutic effects .
Comparison with Similar Compounds
Key Differences :
- Conjugation in the imine system may stabilize radical intermediates, as seen in N,N-dialkylhydroxylamine oxidation to nitroxides .
Piperidine Derivatives
Comparison with Target Compound :
- The target compound’s hydroxylamine moiety differentiates it from purely amine-functionalized piperidines, enabling unique redox or coordination properties.
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